Procainamide hydrochloride
Overview
Description
Procainamide Hydrochloride is a derivative of procaine and is primarily used as an antiarrhythmic agent. It is effective in treating life-threatening ventricular arrhythmias and is known for its ability to stabilize the neuronal membrane by inhibiting ionic fluxes required for the initiation and conduction of impulses . This compound is a sodium channel blocker and is used in the production of local or regional anesthesia .
Mechanism of Action
Target of Action
Procainamide hydrochloride primarily targets the sodium channels in the neuronal membrane . These channels play a crucial role in the initiation and conduction of impulses, thereby affecting the excitability of neurons and muscle cells, including those in the heart .
Mode of Action
This compound acts as a sodium channel blocker . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action and a decrease in myocardial excitability . The stimulation threshold of the ventricle is increased during diastole, while the sinoatrial node remains unaffected .
Biochemical Pathways
This compound affects the electrophysiological properties of the heart. It increases the effective refractory period of the atria and, to a lesser extent, the bundle of His-Purkinje system and ventricles of the heart . This reduces impulse conduction, leading to a decrease in heart excitability and a slowed conduction velocity .
Pharmacokinetics
This compound exhibits good bioavailability, with approximately 85% absorbed when administered orally . It is metabolized in the liver, primarily through CYP2D6-mediated processes . The elimination half-life of this compound is approximately 2.5 to 4.5 hours , and it is excreted via the kidneys .
Result of Action
The action of this compound leads to several molecular and cellular effects. It depresses ventricular excitability and increases the stimulation threshold of the ventricle during diastole . This results in the treatment of life-threatening ventricular arrhythmias, such as ventricular tachycardia . It also has growth-inhibitory effects in cancer cells, causing mitotic arrest .
Biochemical Analysis
Biochemical Properties
Procainamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sodium channel blocker, affecting the ionic fluxes necessary for impulse conduction. This interaction stabilizes the neuronal membrane, thereby exerting its local anesthetic action . Additionally, this compound inhibits DNA methyltransferase, modulating the epigenetic regulation of gene expression .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by stabilizing the neuronal membrane and inhibiting ionic fluxes. This action impacts cell signaling pathways, gene expression, and cellular metabolism. This compound has been reported to cause a decrease in the number of cells in the bone marrow and may induce symptoms of lupus . It also affects myocardial cells by decreasing excitability and conduction velocity, which can depress myocardial contractility .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting its local anesthetic action . This compound also inhibits the IKr rectifier K+ current and induces a voltage-dependent open channel block on batrachotoxin-activated sodium channels in cardiomyocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Prolonged use often results in the development of positive antinuclear antibody (ANA) titers, which may or may not accompany symptoms of systemic lupus erythematosus (SLE)-like syndrome . The stability and degradation of this compound can influence its long-term effects on cellular function. Laboratory tests for detection of procainamide-induced SLE are recommended before and periodically during maintenance or prolonged therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At recommended dosages, it can cause agranulocytosis, bone marrow depression, neutropenia, hypoplastic anemia, and thrombocytopenia . High doses may lead to progressive widening of the QRS complex, prolonged Q-T and P-R intervals, lowering of the R and T waves, and increasing A-V block . The lethal dose (LD50) varies across species, with values such as 95 mg/kg (rat, IV) and 312 mg/kg (mouse, oral) .
Metabolic Pathways
This compound is metabolized via different pathways, with the most common being acetylation to the less-toxic N-acetylprocainamide (NAPA). The rate of acetylation is genetically determined, resulting in two phenotypes: slow and rapid acetylators . The hepatic metabolism of this compound involves the enzyme CYP2D6 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. About 15 to 20 percent of this compound is reversibly bound to plasma proteins, and considerable amounts are more slowly and reversibly bound to tissues of the heart, liver, lung, and kidney . The apparent volume of distribution eventually reaches about 2 liters per kilogram body weight .
Subcellular Localization
The subcellular localization of this compound involves its distribution within various cellular compartments. It is known to bind to histone proteins, which can be toxic to lymphocytes . The localization and activity of this compound can be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procainamide Hydrochloride is synthesized through the reaction of p-aminobenzoic acid with diethylaminoethyl chloride, followed by the conversion of the resulting intermediate to procainamide. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as crystallization, filtration, and drying to obtain the pure hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Procainamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylprocainamide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide are often used.
Major Products:
Scientific Research Applications
Procainamide Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Quinidine: Another antiarrhythmic agent but differs in its mechanism of action and side effect profile.
Amiodarone: Used for life-threatening ventricular arrhythmias but has a different pharmacokinetic profile and a longer half-life.
Uniqueness: Procainamide Hydrochloride is unique in its balanced efficacy and safety profile for treating ventricular arrhythmias. Unlike procaine, it has a longer duration of action and fewer central nervous system effects. Compared to quinidine and amiodarone, it offers a different mechanism of action, making it a valuable alternative in specific clinical scenarios .
Properties
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTXGJFUQRCPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51-06-9 (Parent) | |
Record name | Procainamide hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2049422 | |
Record name | Procainamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855728 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
614-39-1 | |
Record name | Procainamide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procainamide hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | procainamide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Procainamide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Procainamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCAINAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does procainamide hydrochloride exert its antiarrhythmic effect?
A1: this compound primarily acts by blocking sodium channels in cardiac myocytes [, , ]. This blockade slows down the rapid depolarization phase of the action potential, effectively suppressing abnormal electrical impulses that can lead to arrhythmias.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula is C13H22ClN3O • HCl, and its molecular weight is 300.25 g/mol.
Q3: Are there any spectroscopic data available for characterizing this compound?
A3: Yes, spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure of this compound and its reaction products []. Electron Paramagnetic Resonance (EPR) spectroscopy was employed to identify free radicals formed in the compound upon gamma irradiation []. Additionally, UV-Vis spectrophotometry has been widely used for analytical purposes, including the determination of this compound in various formulations [, , , ].
Q4: Is this compound compatible with commonly used intravenous solutions?
A4: While this compound is compatible with 0.9% sodium chloride injection, it shows incompatibility with 5% dextrose injection, leading to the formation of procainamide-dextrose complexes that alter its stability and bioavailability [, , , ].
Q5: Does this compound possess any catalytic properties relevant to its pharmaceutical applications?
A5: this compound itself does not exhibit inherent catalytic properties relevant to its therapeutic use as an antiarrhythmic agent. Its primary mechanism relies on binding to sodium channels rather than catalyzing specific chemical reactions.
Q6: Have computational methods been used to study this compound?
A6: While specific examples are limited within the provided research articles, computational chemistry techniques can be valuable for understanding this compound's interactions with its target, exploring its pharmacokinetic properties, and designing potential analogs with improved efficacy or safety profiles.
Q7: How do structural modifications of this compound affect its activity?
A9: Although limited information is available on direct structural modifications of this compound within the provided research, it is known that its primary metabolite, N-acetylprocainamide (NAPA), also exhibits antiarrhythmic activity [, , ]. This suggests that modifications to the aromatic amine group, such as acetylation, can influence its pharmacological properties. Further research focusing on SAR would be beneficial for developing novel procainamide analogs with enhanced therapeutic profiles.
Q8: What strategies can be employed to enhance the stability of this compound formulations?
A10: Neutralizing the pH of 5% dextrose injection or storing the admixture under refrigerated conditions (5°C) has been shown to improve the stability of this compound by mitigating procainamide-dextrose complexation [].
Q9: Is there information available regarding the SHE regulations for this compound?
A9: The provided research articles primarily focus on the pharmaceutical and chemical aspects of this compound. Specific information regarding SHE regulations would need to be obtained from relevant regulatory bodies and safety data sheets.
Q10: How is this compound absorbed and metabolized in the body?
A12: this compound is well-absorbed after oral administration, with a bioavailability of approximately 85% []. It is primarily metabolized in the liver, mainly via acetylation to N-acetylprocainamide (NAPA), which also exhibits antiarrhythmic activity [, ].
Q11: How do plasma levels of procainamide relate to its therapeutic effect?
A13: Salivary levels of this compound have been shown to correlate well with its therapeutic effect on the QT interval, suggesting that saliva monitoring could be a valuable tool for therapeutic drug monitoring [].
Q12: Does protein-calorie malnutrition affect the pharmacokinetics of procainamide?
A14: Studies in rats indicate that protein-calorie malnutrition can significantly alter procainamide pharmacokinetics, leading to a longer mean residence time, decreased plasma clearance, and reduced metabolic conversion to NAPA []. These findings highlight the importance of considering nutritional status when optimizing procainamide therapy.
Q13: What models have been used to study the antiarrhythmic effects of this compound?
A15: Animal models, particularly dogs, have been employed to investigate the hemodynamic effects and efficacy of this compound in treating postoperative ventricular arrhythmias [].
Q14: Are there known mechanisms of resistance to this compound?
A14: While specific resistance mechanisms are not extensively discussed within the provided research, the development of tolerance and decreased efficacy over time is a known clinical challenge with antiarrhythmic drugs, potentially involving alterations in drug targets or pharmacokinetic pathways. Further research is warranted to elucidate the mechanisms underlying procainamide resistance and explore strategies to overcome it.
Q15: What are some potential adverse effects associated with this compound?
A15: this compound administration can be associated with various adverse effects, including gastrointestinal disturbances, central nervous system effects, and cardiovascular effects such as hypotension and prolongation of the QT interval.
Q16: Can this compound induce lupus-like symptoms?
A18: Yes, this compound has been implicated in inducing a lupus-like syndrome characterized by arthralgia, cutaneous lesions, and the presence of antinuclear antibodies. This immune-mediated reaction appears to be dose- and duration-dependent and generally resolves upon drug discontinuation [, , ].
Q17: Are there specific biomarkers for monitoring this compound therapy?
A17: While not explicitly mentioned in the provided research, monitoring plasma drug levels of both procainamide and its active metabolite, NAPA, is crucial for optimizing therapy and minimizing toxicity. Additionally, electrocardiogram (ECG) monitoring is essential to assess the drug's effect on cardiac rhythm and identify potential QT interval prolongation, a known adverse effect of procainamide.
Q18: What analytical methods are commonly used to quantify this compound?
A18: Several analytical techniques have been employed for quantifying this compound, including:
- High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for quantifying procainamide and its metabolite, NAPA, in various matrices like plasma, serum, and pharmaceutical formulations [, , , , , , , , , ].
- Gas Chromatography (GC): While less common than HPLC, GC methods have been developed for this compound analysis in specific applications, such as determining its stability in rat feed [].
- Fluorescence Polarization Immunoassay (FPIA): This method offers a rapid and automated approach for measuring procainamide concentrations in biological fluids [].
- Spectrophotometry: UV-Vis spectrophotometry, particularly in conjunction with derivatization reactions, provides simple and cost-effective methods for determining this compound in pharmaceutical dosage forms [].
Q19: Is there information available on the environmental impact of this compound?
A19: The provided research articles primarily focus on pharmaceutical and chemical aspects. Assessing the environmental impact of pharmaceuticals like this compound requires dedicated ecotoxicological studies.
Q20: What factors influence the dissolution of this compound tablets?
A23: The pH of the dissolution medium plays a crucial role in the disintegration and dissolution of this compound tablets. Studies have shown that these tablets fail to disintegrate in acidic environments mimicking conditions of gastric achylia, highlighting the importance of formulation factors in ensuring adequate drug release [].
Q21: Are there specific guidelines for validating analytical methods for this compound?
A21: Analytical methods for pharmaceutical analysis, including those for this compound, should adhere to internationally recognized guidelines and regulatory requirements, such as those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Q22: What measures are taken to ensure the quality of this compound products?
A22: Stringent quality control measures are essential throughout the manufacturing process of this compound to ensure consistent product quality, safety, and efficacy. These measures typically involve:
Q23: Can this compound elicit an immune response?
A26: Yes, as mentioned earlier, this compound can induce a lupus-like syndrome, which is considered an immune-mediated adverse reaction. This phenomenon highlights the potential for procainamide to interact with the immune system [, , ].
Q24: Does this compound interact with drug transporters?
A27: Yes, this compound is known to interact with renal tubular cationic secretion pathways, which can be competitively inhibited by drugs like trimethoprim []. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic outcomes.
Q25: Are there alternative antiarrhythmic drugs to this compound?
A25: Yes, several other antiarrhythmic drugs are available, each with its unique mechanism of action, pharmacokinetic profile, and potential adverse effect profile. Common alternatives include:
Q26: Are there specific guidelines for the disposal of this compound?
A26: Safe and environmentally responsible disposal practices for pharmaceutical waste, including this compound, are crucial to minimize potential environmental contamination. Consulting local regulations and guidelines for proper pharmaceutical waste disposal is essential.
Q27: What resources are available for researchers studying this compound?
A27: Various resources are available to support research on this compound, including:
Q28: When was this compound first introduced as an antiarrhythmic agent?
A28: this compound has been used clinically as an antiarrhythmic agent since the 1950s, marking a significant milestone in the management of cardiac arrhythmias.
Q29: Are there any cross-disciplinary applications of this compound research?
A34: The development of this compound-containing liposomes for potential anticancer applications highlights the synergistic potential of combining this drug with other therapeutic agents in novel drug delivery systems []. This exemplifies the importance of cross-disciplinary collaboration between pharmaceutical sciences, material sciences, and oncology.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.